

Application Notes and Protocols: Immunohistochemistry Staining for ATG4B in MJO445 Experiments

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Compound of Interest		
Compound Name:	MJO445	
Cat. No.:	B3060978	Get Quote

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Introduction

Autophagy is a cellular process critical for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. Autophagy-related 4B cysteine peptidase (ATG4B) is a key enzyme in the autophagy pathway, making it a significant target for therapeutic intervention. **MJO445** is a novel and potent small molecule inhibitor of ATG4B that has demonstrated significant effects in attenuating autophagy, particularly in the context of glioblastoma.[1][2][3] Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of ATG4B in tissue samples, enabling researchers to assess the impact of inhibitors like **MJO445** on ATG4B and downstream autophagy markers. This document provides detailed application notes and a comprehensive protocol for IHC staining of ATG4B in tissues from **MJO445** experiments.

Data Presentation

The following table summarizes hypothetical quantitative data from IHC analysis of ATG4B expression in a glioblastoma xenograft model treated with **MJO445**. This data is for illustrative purposes to demonstrate how results from such experiments could be presented.



Treatment Group	N	Average ATG4B Staining Intensity (H- Score)	Standard Deviation	P-value vs. Vehicle
Vehicle Control	10	250	25	-
MJO445 (10 mg/kg)	10	180	20	<0.05
MJO445 (25 mg/kg)	10	120	15	<0.01

Experimental Protocols Immunohistochemistry (IHC) Staining Protocol for ATG4B

This protocol is a generalized procedure and may require optimization for specific antibodies and tissue types.

- 1. Materials and Reagents:
- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 μm)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: Rabbit polyclonal anti-ATG4B antibody



- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Cover slips
- Coplin jars
- Humidified chamber
- · Light microscope
- 2. Deparaffinization and Rehydration:
- Immerse slides in xylene for 5 minutes (repeat twice).
- Immerse slides in 100% ethanol for 3 minutes (repeat twice).
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.
- 3. Antigen Retrieval:
- Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C.
- Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- · Rinse the slides with deionized water.
- 4. Peroxidase Blocking:



- Immerse the slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
- Rinse the slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
- 5. Blocking:
- Incubate the slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
- 6. Primary Antibody Incubation:
- Dilute the primary anti-ATG4B antibody in blocking buffer to the recommended concentration (e.g., 1:200).[4][5]
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- 7. Secondary Antibody Incubation:
- Rinse the slides with PBS three times for 5 minutes each.
- Incubate the slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
- 8. Detection:
- Rinse the slides with PBS three times for 5 minutes each.
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate the slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.
- 9. Counterstaining:

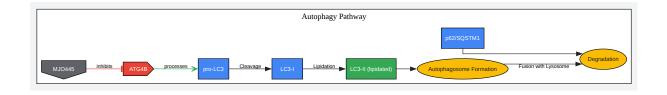


- Immerse the slides in hematoxylin for 1-2 minutes.
- · Rinse the slides with running tap water.
- "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

10. Dehydration and Mounting:

- Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.
- Immerse the slides in xylene for 5 minutes (repeat twice).
- Apply a drop of mounting medium to the tissue section and cover with a coverslip.
- Allow the slides to dry before microscopic examination.

Visualizations Signaling Pathway of ATG4B in Autophagy

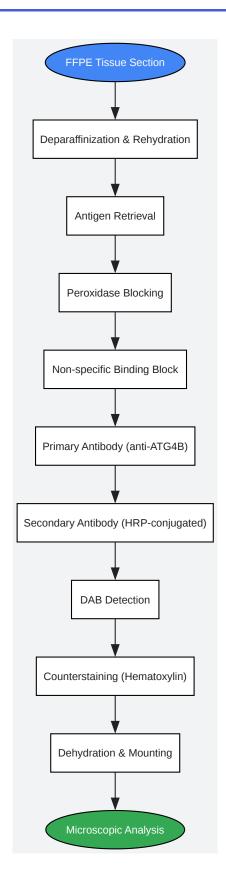


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Caption: ATG4B's role in processing pro-LC3 and its inhibition by MJO445.

Experimental Workflow for IHC Staining





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Caption: Step-by-step workflow for immunohistochemistry staining.



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